Physicochemical Profile vs. Furanone Analogs
The molecular properties of 4-Benzylideneoxolan-2-one can be compared to those of a close analog, 4-benzyl-2(5H)-furanone, to highlight key differences. 4-Benzylideneoxolan-2-one has a calculated LogP of 2.02 and a polar surface area (PSA) of 26.3 Ų . In contrast, 4-benzyl-2(5H)-furanone, which has a saturated bond at the benzyl position, has a LogP of approximately 2.3 and a PSA of 26.3 Ų [1]. While the PSA is identical, the slightly lower LogP of 4-benzylideneoxolan-2-one suggests marginally increased hydrophilicity, which could influence its solubility, membrane permeability, and overall ADME profile compared to its saturated analog.
| Evidence Dimension | Physicochemical Properties (Lipophilicity and Polar Surface Area) |
|---|---|
| Target Compound Data | LogP: 2.01690; PSA: 26.30000 Ų |
| Comparator Or Baseline | 4-benzyl-2(5H)-furanone: LogP ~2.3; PSA ~26.3 Ų |
| Quantified Difference | ΔLogP ≈ -0.28 (more hydrophilic target); ΔPSA ≈ 0.00 Ų |
| Conditions | In silico calculation methods (LogP from ChemSrc; comparator LogP estimated from similar compound data) |
Why This Matters
For researchers conducting SAR studies or designing in vivo experiments, this difference in lipophilicity can impact compound solubility and passive diffusion, making 4-Benzylideneoxolan-2-one a distinct and potentially more suitable choice when a slightly more hydrophilic lactone scaffold is required.
- [1] PubChem. (n.d.). 4-Benzyl-2(5H)-furanone. Compound Summary. National Center for Biotechnology Information. Retrieved April 2026. View Source
